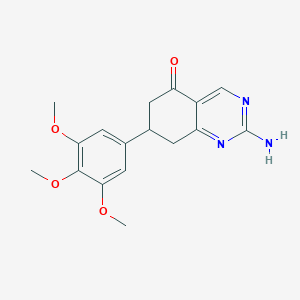
2-amino-7-(3,4,5-trimethoxyphenyl)-7,8-dihydroquinazolin-5(6H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-7-(3,4,5-trimethoxyphenyl)-7,8-dihydroquinazolin-5(6H)-one, also known as 2AQ, is an organic compound first synthesized in 2006. It is a member of the quinazolinone family, a group of compounds known for their potential as therapeutic agents. 2AQ has been the subject of numerous studies due to its potential applications in drug discovery and development.
Aplicaciones Científicas De Investigación
Antioxidant Capacity and Mechanisms
ABTS/PP Decolorization Assay of Antioxidant Capacity Reaction Pathways : This study elucidates the reaction pathways underlying the ABTS/potassium persulfate decolorization assay, a prevalent method for assessing antioxidant capacity. The research identifies specific reactions, such as coupling and oxidative degradation, that contribute to the antioxidant capacity of certain phenolic antioxidants, highlighting the need for further clarification on the extent and specificity of these reactions (Ilyasov et al., 2020).
Interaction with Metal Ions and DNA
Interaction of the Antitumor Antibiotic Streptonigrin with Metal Ions and DNA : Streptonigrin, a 7-aminoquinoline-5,8-dione derivative, exhibits high activity against various human cancers. This review discusses how streptonigrin's antitumor action is mediated through DNA strand scission, facilitated by metal ions that enhance drug-DNA interaction. The review also covers recent advancements in understanding the mechanistic aspects of streptonigrin-mediated DNA cleavage, offering insights for the design of analogues with improved therapeutic properties (Harding & Long, 1997).
Enzymatic Degradation of Organic Pollutants
Applications of Redox Mediators in the Treatment of Organic Pollutants by Using Oxidoreductive Enzymes : This review focuses on the enzymatic approach for remediating various organic pollutants present in industrial wastewater. It highlights how redox mediators enhance the efficiency of enzymes like laccases and peroxidases in degrading recalcitrant compounds. The review suggests that enzyme-redox mediator systems will play a significant role in the future treatment of aromatic compounds in industrial effluents (Husain & Husain, 2007).
Propiedades
IUPAC Name |
2-amino-7-(3,4,5-trimethoxyphenyl)-7,8-dihydro-6H-quinazolin-5-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O4/c1-22-14-6-10(7-15(23-2)16(14)24-3)9-4-12-11(13(21)5-9)8-19-17(18)20-12/h6-9H,4-5H2,1-3H3,(H2,18,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLYAMGJUYQSAMU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2CC3=NC(=NC=C3C(=O)C2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-amino-7-(3,4,5-trimethoxyphenyl)-7,8-dihydroquinazolin-5(6H)-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(4-chlorophenoxy)-2-methyl-N-(2-methyl-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)propanamide](/img/structure/B505575.png)
![2-methoxy-3-methyl-N-[2-methyl-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide](/img/structure/B505576.png)
![N-(2-chloro-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-3-methylbenzamide](/img/structure/B505577.png)
![N-({3-methoxy-4-[(thiophen-2-ylcarbonyl)amino]phenyl}carbamothioyl)-1-benzofuran-2-carboxamide](/img/structure/B505580.png)
![4-ethoxy-N-[2-methyl-4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide](/img/structure/B505582.png)
![N-(4-chloro-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2-methylpropanamide](/img/structure/B505583.png)
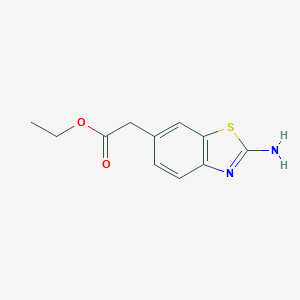
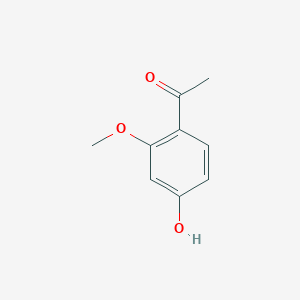
![N-[5-(aminosulfonyl)-2-chlorophenyl]-1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B505587.png)
![3-chloro-N-(2-{[6-(1H-pyrazol-1-yl)-3-pyridazinyl]amino}ethyl)benzamide](/img/structure/B505588.png)
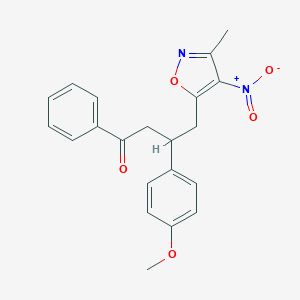
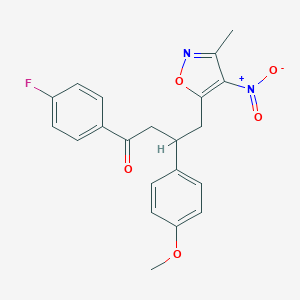
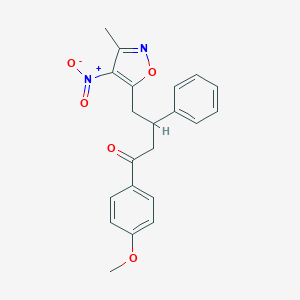
![N-[3-(3-chloro-4-methoxyanilino)-2-quinoxalinyl]-4-methylbenzenesulfonamide](/img/structure/B505598.png)